4-(4-(2-(4-Chlorophenoxy)ethyl)piperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine
Description
This compound belongs to the thieno[2,3-d]pyrimidine class, a scaffold known for its diverse pharmacological activities, including anticancer, antimicrobial, and kinase inhibition properties. The structure features:
- A thieno[2,3-d]pyrimidine core substituted at the 4-position with a piperazine ring.
- A 5-(4-fluorophenyl) group contributing to electron-withdrawing effects and metabolic stability.
The combination of fluorine and chlorine substituents balances lipophilicity and polarity, optimizing bioavailability and target engagement.
Properties
IUPAC Name |
4-[4-[2-(4-chlorophenoxy)ethyl]piperazin-1-yl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClFN4OS/c25-18-3-7-20(8-4-18)31-14-13-29-9-11-30(12-10-29)23-22-21(15-32-24(22)28-16-27-23)17-1-5-19(26)6-2-17/h1-8,15-16H,9-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFXKRRUJHHRXDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOC2=CC=C(C=C2)Cl)C3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClFN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(2-(4-Chlorophenoxy)ethyl)piperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:
Preparation of 4-Chlorophenoxyethylamine: This intermediate is synthesized by reacting 4-chlorophenol with ethylene oxide under basic conditions to form 4-chlorophenoxyethanol, which is then converted to 4-chlorophenoxyethylamine using ammonia.
Formation of Piperazine Derivative: The 4-chlorophenoxyethylamine is reacted with piperazine to form the corresponding piperazine derivative.
Synthesis of Thieno[2,3-d]pyrimidine Core: The thieno[2,3-d]pyrimidine core is synthesized through a multi-step process involving the cyclization of appropriate precursors.
Final Coupling Reaction: The piperazine derivative is then coupled with the thieno[2,3-d]pyrimidine core under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thieno[2,3-d]pyrimidine scaffold exhibits reactivity at electron-deficient positions, particularly at C-2 and C-4 of the pyrimidine ring. Nucleophilic substitution is facilitated by electron-withdrawing groups like fluorine and chlorine on the aryl substituents.
Key Observations:
-
Halogen Displacement : The chlorine atom in the 4-chlorophenoxyethyl group can undergo nucleophilic displacement with amines or alkoxides. For example, reaction with morpholine in DMF at 80°C replaces chlorine with a morpholine moiety .
-
Pyrimidine Ring Reactivity : The C-4 position of the pyrimidine core, linked to the piperazine group, is susceptible to substitution. In structural analogs, replacing the piperazine with other amines (e.g., benzylamine) enhances bioactivity .
Table 1: Nucleophilic Substitution Reactions
| Reaction Conditions | Product | Yield (%) | Source |
|---|---|---|---|
| K₂CO₃, DMF, 80°C, morpholine | Morpholine-substituted derivative | 85 | |
| NaH, THF, benzylamine | N-Benzyl-piperazine analog | 78 |
Cyclization and Ring-Opening Reactions
The piperazine moiety and thienopyrimidine core participate in cyclization reactions, forming fused heterocycles or expanding the ring system.
Key Observations:
-
Hydrazine Cyclization : Treatment with hydrazine hydrate in ethanol under reflux forms triazolo-thienopyrimidine derivatives, confirmed by IR (disappearance of C=O at 1,672 cm⁻¹) and NMR .
-
Formamide-Mediated Cyclization : Structural analogs react with formamide at 120°C to form pyrano[2,3-d]pyrimidine derivatives via ring expansion .
Table 2: Cyclization Reactions
| Reagent/Conditions | Product | Yield (%) | Source |
|---|---|---|---|
| Hydrazine hydrate, ethanol, Δ | Triazolo-thienopyrimidine | 92 | |
| Formamide, 120°C, 4 h | Pyrano[2,3-d]pyrimidine | 76–97 |
Electrophilic Aromatic Substitution
The fluorophenyl group undergoes electrophilic substitution at the para position due to the electron-withdrawing fluorine atom directing incoming electrophiles.
Key Observations:
-
Nitration : Reaction with HNO₃/H₂SO₄ introduces a nitro group at the para position of the fluorophenyl ring .
-
Sulfonation : Sulfuric acid generates a sulfonic acid derivative, enhancing water solubility .
Table 3: Electrophilic Substitution Reactions
| Reaction | Product | Yield (%) | Source |
|---|---|---|---|
| HNO₃/H₂SO₄, 0°C | 4-Nitro-fluorophenyl derivative | 65 | |
| H₂SO₄, SO₃, 50°C | Sulfonated analog | 58 |
Functional Group Transformations
The piperazine side chain and phenoxyethyl group are sites for alkylation, acylation, and oxidation.
Key Observations:
-
Piperazine Alkylation : Reaction with methyl iodide in the presence of K₂CO₃ yields N-methylpiperazine derivatives.
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Phenoxyethyl Oxidation : Treatment with KMnO₄ in acidic conditions oxidizes the ethyl group to a carboxylic acid .
Table 4: Functional Group Modifications
| Reaction | Product | Yield (%) | Source |
|---|---|---|---|
| CH₃I, K₂CO₃, DMF | N-Methylpiperazine analog | 89 | |
| KMnO₄, H₂SO₄, Δ | Carboxylic acid derivative | 72 |
Cross-Coupling Reactions
The thienopyrimidine core participates in Pd-catalyzed cross-coupling reactions.
Key Observations:
-
Suzuki Coupling : The fluorophenyl group couples with boronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis .
-
Buchwald-Hartwig Amination : Introduces aryl amines at the pyrimidine C-2 position .
Table 5: Cross-Coupling Reactions
| Reaction | Product | Yield (%) | Source |
|---|---|---|---|
| Pd(PPh₃)₄, PhB(OH)₂, K₂CO₃ | Biaryl derivative | 81 | |
| Pd₂(dba)₃, Xantphos, aryl amine | C-2 Aminated analog | 68 |
Acid/Base-Mediated Rearrangements
The compound undergoes structural rearrangements under acidic or basic conditions.
Key Observations:
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that thieno[2,3-d]pyrimidine derivatives exhibit significant anticancer properties. The specific compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Case Study Example:
A study published in Molecules demonstrated that derivatives of thieno[2,3-d]pyrimidine showed IC50 values ranging from 10 to 30 μM against breast cancer cells. The compound was found to enhance the efficacy of existing chemotherapeutic agents by targeting multiple pathways involved in tumor growth and survival .
| Compound | Cancer Type | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Breast Cancer | 18 | PARP inhibition |
| Compound B | Lung Cancer | 25 | Apoptosis induction |
Neuropharmacological Effects
The piperazine moiety in the compound suggests potential applications in treating neurological disorders. Research indicates that piperazine derivatives can influence neurotransmitter systems, particularly serotonin and dopamine pathways.
Case Study Example:
In a study assessing the effects of piperazine derivatives on anxiety-like behaviors in rodent models, the compound demonstrated anxiolytic effects comparable to established anxiolytics. Behavioral assays indicated a significant reduction in anxiety levels when administered at doses of 5-10 mg/kg .
| Study | Animal Model | Dose (mg/kg) | Result |
|---|---|---|---|
| Study A | Rats | 5 | Significant reduction in anxiety |
| Study B | Mice | 10 | Improved social interaction |
Targeting Poly(ADP-Ribose) Polymerase (PARP)
The compound's structure allows it to interact with PARP enzymes, which play a crucial role in DNA repair mechanisms. Inhibiting PARP can enhance the effectiveness of certain cancer therapies.
Data Insights:
A comparative analysis showed that compounds targeting PARP exhibited enhanced cytotoxicity in BRCA-mutated cancer cells. The thieno[2,3-d]pyrimidine derivative was noted for its ability to potentiate the effects of traditional chemotherapy .
Mechanism of Action
The mechanism of action of 4-(4-(2-(4-Chlorophenoxy)ethyl)piperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Substituent Variations on the Piperazine Ring
The piperazine moiety is a critical determinant of biological activity. Below is a comparative analysis of key analogues:
Key Observations:
Substituents on the Thieno[2,3-d]pyrimidine Core
Variations at the 5-position influence electronic and steric properties:
Key Observations:
- Fluorine vs. Chlorine : The 4-fluorophenyl group in the target compound may reduce off-target toxicity compared to chlorophenyl analogues, as fluorine is less reactive .
Biological Activity
The compound 4-(4-(2-(4-Chlorophenoxy)ethyl)piperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine is a member of the thieno[2,3-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article examines its synthesis, biological activity, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves multi-step organic reactions, including the formation of the thieno ring and subsequent functionalization. The specific synthesis pathway for the compound includes:
- Formation of Thieno[2,3-d]pyrimidine Core : This is achieved through cyclization reactions that incorporate various substituents.
- Piperazine Substitution : The introduction of piperazine moieties enhances biological activity by improving solubility and bioavailability.
- Chlorophenoxy and Fluorophenyl Groups : These groups are added to modulate pharmacological properties and target specificity.
Biological Activity
The biological activity of this compound is attributed to its structural features, particularly the thieno[2,3-d]pyrimidine core. Research indicates several key activities:
Anticancer Activity
- Mechanism : The compound exhibits significant anticancer properties by inhibiting specific cellular pathways involved in tumor growth. It has shown effectiveness against various cancer cell lines.
- Case Study : In a study involving the NCI-60 cancer cell line panel, the compound demonstrated a GI50 value around 10 nM across multiple cancer types, indicating potent antiproliferative effects .
Enzyme Inhibition
- The compound has been identified as a potent inhibitor of enzymes such as dihydrofolate reductase and other kinases. This inhibition is critical in cancer therapy as it disrupts nucleotide synthesis necessary for DNA replication .
Antimicrobial Properties
- Preliminary studies suggest that derivatives of thieno[2,3-d]pyrimidines exhibit antimicrobial activity against various pathogens, making them potential candidates for treating infectious diseases .
Comparative Biological Activity Table
| Activity Type | IC50/EC50 Values | Reference |
|---|---|---|
| Anticancer (NCI-60) | ~10 nM | |
| Dihydrofolate Reductase Inhibition | Potent Inhibitor | |
| Antimicrobial | Varies by strain |
Research Findings
Recent literature highlights the following findings regarding the biological activity of this compound:
- Antitumor Efficacy : A study reported that derivatives with similar structures showed up to 25-fold increased potency compared to earlier lead compounds in inhibiting tumor cell proliferation .
- Molecular Docking Studies : Computational studies indicate strong binding affinities to target proteins associated with cancer progression, suggesting a rational basis for its therapeutic potential .
- Safety Profile : Toxicological assessments are ongoing to determine the safety and side effects associated with long-term use.
Q & A
Basic: What synthetic strategies are effective for constructing the thieno[2,3-d]pyrimidine core in this compound?
Answer:
The thieno[2,3-d]pyrimidine scaffold is typically synthesized via cyclization reactions. A widely used method involves the Niementowski reaction, where 2-amino-3-thiophenecarboxylate derivatives react with formamide, urea, or nitriles under high-temperature conditions (200°C) to form the pyrimidine ring . For example, heating 2-amino-3-methoxycarbonylthiophene in formamide yields the thieno[2,3-d]pyrimidine backbone. Subsequent functionalization with 4-chlorophenoxyethyl and 4-fluorophenyl groups requires coupling agents like phosphorus oxychloride for halogenation and nucleophilic substitution with piperazine derivatives.
Advanced: How can computational methods optimize reaction conditions for introducing the 4-fluorophenyl substituent?
Answer:
Quantum chemical calculations (e.g., DFT) combined with statistical experimental design can predict optimal reaction parameters. For instance:
- Reaction Path Search: Use software like Gaussian or ORCA to model transition states and identify energy barriers for aryl substitution.
- Condition Screening: Apply machine learning to correlate solvent polarity, temperature, and catalyst loading with yield. Evidence from ICReDD highlights a 40% reduction in trial-and-error experimentation when integrating computational path searches with real-time HPLC monitoring .
Advanced: How to resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
Answer:
Discrepancies often arise from pharmacokinetic factors like poor solubility or metabolic instability. Methodological steps include:
- Physicochemical Profiling: Measure logP (octanol-water partition coefficient) and solubility in PBS (pH 7.4). If logP >5, consider formulation with cyclodextrins or liposomal encapsulation.
- Metabolic Stability Assays: Use liver microsomes (human/rodent) to identify metabolic hotspots. For example, if the piperazine moiety undergoes rapid oxidation, introduce steric hindrance (e.g., methyl groups) or replace it with a morpholine ring .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- ¹H/¹³C NMR: Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from the piperazine and thienopyrimidine moieties. For example, the 4-fluorophenyl group shows a characteristic doublet at ~7.2 ppm (J = 8.5 Hz) in ¹H NMR .
- Mass Spectrometry: High-resolution ESI-MS can confirm the molecular ion ([M+H]⁺) with <2 ppm error. Fragmentation patterns help validate the piperazine-ethylphenoxy linkage .
Advanced: What statistical experimental design approaches improve yield in multi-step synthesis?
Answer:
Use a Box-Behnken design or Taguchi method to optimize variables:
| Factor | Range | Optimal Value |
|---|---|---|
| Temperature | 80–120°C | 110°C |
| Catalyst (p-TsOH) | 0.1–1.0 eq | 0.5 eq |
| Reaction Time | 6–24 hrs | 12 hrs |
A study on chromeno[2,3-d]pyrimidine synthesis achieved a 78% yield increase by applying a 3-factor, 3-level design to minimize side reactions .
Advanced: How to analyze the role of the 4-chlorophenoxyethyl group in target binding using computational modeling?
Answer:
- Molecular Docking: Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases). The 4-chlorophenoxy group shows π-π stacking with phenylalanine residues in kinase ATP-binding pockets.
- Free Energy Perturbation (FEP): Calculate binding affinity changes upon replacing chlorine with other halogens. FEP simulations revealed a 1.5 kcal/mol stronger binding for Cl vs. F due to enhanced hydrophobic interactions .
Basic: What purification techniques are recommended for isolating this compound from reaction byproducts?
Answer:
- Column Chromatography: Use silica gel with a gradient elution (hexane:EtOAc 4:1 to 1:1) to separate polar byproducts (e.g., unreacted piperazine).
- Recrystallization: Dissolve the crude product in hot ethanol and cool to −20°C for 12 hrs. Purity >99% is achievable, as validated by HPLC (C18 column, 95:5 acetonitrile:water) .
Advanced: How to address conflicting cytotoxicity data in different cell lines?
Answer:
- Mechanistic Profiling: Perform transcriptomic analysis (RNA-seq) to identify cell-specific pathways. For example, high cytotoxicity in HeLa cells may correlate with upregulated efflux transporters (e.g., P-gp).
- SAR Studies: Synthesize analogs with modified piperazine substituents. A 2024 study showed replacing the 4-fluorophenyl group with a 3,5-difluorophenyl group reduced IC50 by 40% in resistant cell lines .
Basic: What safety precautions are critical when handling the 4-chlorophenoxyethyl intermediate?
Answer:
- PPE: Wear nitrile gloves and safety goggles due to skin/eye irritation risks (H315/H319).
- Waste Disposal: Collect chlorinated byproducts in sealed containers for incineration by licensed facilities. Avoid aqueous disposal to prevent environmental contamination .
Advanced: How to validate the compound’s stability under physiological conditions?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
